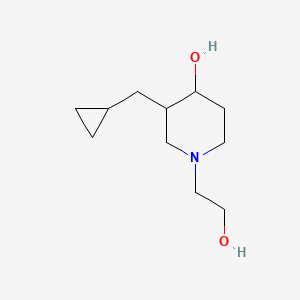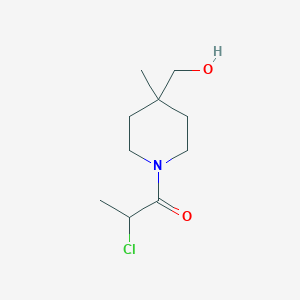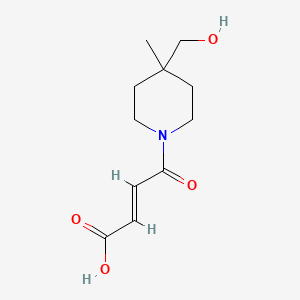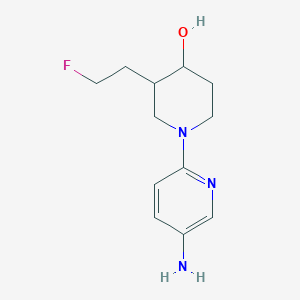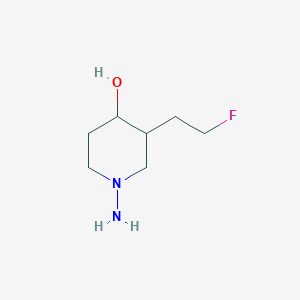![molecular formula C15H25N3 B1491556 4-[1-(ciclohexilmetil)-1H-pirazol-4-il]piperidina CAS No. 2098070-17-6](/img/structure/B1491556.png)
4-[1-(ciclohexilmetil)-1H-pirazol-4-il]piperidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antimalárica
Este compuesto ha sido evaluado por su eficacia contra cepas sensibles a la cloroquina y resistentes a la cloroquina de Plasmodium falciparum. Algunas moléculas de esta clase han mostrado resultados prometedores, con actividades comparables a la cloroquina .
Inhibición de sEH para Aplicaciones Terapéuticas
Se han realizado estudios de acoplamiento molecular en esta clase de compuestos para su potencial como inhibidores de la hidrolasa de epóxido soluble (sEH), que podrían tener aplicaciones terapéuticas. Las relaciones estructura-actividad de estos estudios podrían ayudar a diseñar nuevos análogos con mayor potencia .
Agente Anticancerígeno
Se ha descubierto una clase relacionada de compuestos, las 4-(1,2,4-oxadiazol-5-il)piperidina-1-carboxamidas, como una nueva clase de inhibidores de la tubulina. Estos han mostrado potencial como agentes anticancerígenos, particularmente para el tratamiento del cáncer de próstata .
Mecanismo De Acción
4-CPMP acts as a ligand to bind to specific target receptors. It binds to the receptor and activates or inhibits the receptor's activity, depending on the type of receptor and the concentration of 4-CPMP. The binding of 4-CPMP to the receptor can lead to a variety of biochemical and physiological responses, such as changes in gene expression, changes in cell signaling pathways, or changes in enzyme activity.
Biochemical and Physiological Effects
4-CPMP can have a variety of biochemical and physiological effects, depending on the type of receptor it binds to. For example, when 4-CPMP binds to a G-protein coupled receptor, it can lead to changes in gene expression, cell signaling pathways, and enzyme activity. In addition, 4-CPMP can affect the release of hormones and neurotransmitters, leading to changes in behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 4-CPMP is highly selective for certain receptors, making it useful for studying receptor-ligand interactions. However, 4-CPMP has some limitations. It is not as potent as some other ligands, and it can be expensive to synthesize in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 4-CPMP. One potential direction is to explore the potential of 4-CPMP as a drug discovery tool. Another potential direction is to further study the biochemical and physiological effects of 4-CPMP on various cell types and tissues. In addition, further research can be done to explore the potential of 4-CPMP as a therapeutic agent. Finally, further research can be done to explore the potential of 4-CPMP as a diagnostic tool.
Propiedades
IUPAC Name |
4-[1-(cyclohexylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h10,12-14,16H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJRMMBKAYLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




